molecular formula C9H16 B1218949 Butyl rubber CAS No. 68081-82-3

Butyl rubber

Cat. No. B1218949
Key on ui cas rn: 68081-82-3
M. Wt: 124.22 g/mol
InChI Key: VHOQXEIFYTTXJU-UHFFFAOYSA-N
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Patent
US04644041

Procedure details

A 3.5% solution of 10 g of poly(isobutylene-co-isoprene) was prepared in 96.5% of a 1:1 mixture of trimethylpentane and CCl4. The solution was purged with N2 and with the temperature adjusted to 75° C., 0.2 g of benzoyl peroxide was added and the solution stirred for 1 hour. After this period 1.0 g of methylmethacrylate was added and the system was stirred for 16 hours under a N2 atmosphere. At the end of 16 hours, 0.3 g of benzoyl peroxide or azobisisobutyronitrile was added and 40 g of methyl methacrylate was added over an hour. The polymerization was continued for 16 hours with constant mechanical stirring under a N2 atmosphere. The reaction mixture was cooled to room temperature and the particles cleaned by successive steps of centrifugation, decanting, and resuspension. The particles were freeze dried to a powder.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
3.5%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](C)([CH3:7])[CH2:3][CH2:4]CC>C(Cl)(Cl)(Cl)Cl>[CH3:3][C:2]([CH3:7])=[CH2:1].[CH3:7][C:2]([CH:3]=[CH2:4])=[CH2:1] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCCC)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was purged with N2 and with the temperature
CUSTOM
Type
CUSTOM
Details
adjusted to 75° C.
ADDITION
Type
ADDITION
Details
0.2 g of benzoyl peroxide was added
ADDITION
Type
ADDITION
Details
After this period 1.0 g of methylmethacrylate was added
STIRRING
Type
STIRRING
Details
the system was stirred for 16 hours under a N2 atmosphere
Duration
16 h
ADDITION
Type
ADDITION
Details
At the end of 16 hours, 0.3 g of benzoyl peroxide or azobisisobutyronitrile was added
Duration
16 h
ADDITION
Type
ADDITION
Details
40 g of methyl methacrylate was added over an hour
WAIT
Type
WAIT
Details
The polymerization was continued for 16 hours
Duration
16 h
STIRRING
Type
STIRRING
Details
with constant mechanical stirring under a N2 atmosphere
CUSTOM
Type
CUSTOM
Details
decanting
CUSTOM
Type
CUSTOM
Details
dried to a powder

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 3.5%
Name
Type
product
Smiles
CC(=C)C.CC(=C)C=C
Measurements
Type Value Analysis
AMOUNT: MASS 10 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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